molecular formula C13H17F3N2 B1318159 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine CAS No. 933746-07-7

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine

Cat. No.: B1318159
CAS No.: 933746-07-7
M. Wt: 258.28 g/mol
InChI Key: PPLXHGHETKESBB-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine is a synthetic amine derivative characterized by a pyrrolidinyl group attached to an ethylamine backbone and a 3-trifluoromethylphenyl substituent. This compound’s structure combines a lipophilic trifluoromethyl group with a cyclic amine, which may influence its physicochemical properties and biological activity. Such structural motifs are common in pharmaceuticals and agrochemicals, where the trifluoromethyl group enhances metabolic stability and bioavailability .

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLXHGHETKESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Michael Addition and Hydrogenative Cyclization

One of the most effective methods for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines, which includes the target compound, involves a two-step sequence:

  • Step 1: Organocatalytic Asymmetric Michael Addition
    The reaction of 1,1,1-trifluoromethylketones with nitroolefins under mild conditions using low catalyst loadings produces Michael adducts with high yield and excellent diastereo- and enantioselectivity. This step introduces the trifluoromethyl group and sets stereochemistry crucial for biological activity.

  • Step 2: Diastereoselective Reductive Cyclization
    Catalytic hydrogenation of the Michael adducts stereoselectively generates the pyrrolidine ring bearing the trifluoromethyl substituent and three contiguous stereocenters.

This method is advantageous because it allows rapid molecular complexity generation from simple starting materials via asymmetric catalysis, avoiding the need for chiral auxiliaries or chiral starting materials. It is a formal (3 + 2)-annulation strategy that has been demonstrated to be efficient and stereoselective.

Grignard Reaction Approach for Fluorinated Aryl Pyrrolidines

A trans-Grignard approach has been reported for the synthesis of fluorinated diphenyl-prolinols, which are structurally related to the target compound. This involves:

  • Preparation of aryl-Grignard reagents from brominated trifluoromethyl-substituted benzenes.
  • Careful addition of these reagents to electrophilic centers under controlled temperature to avoid exothermic reactions.
  • Subsequent transformations to introduce the pyrrolidine ring and amine functionalities.

This method is scalable and safe when proper precautions are taken, especially due to the potential for exothermic reactions with trifluoromethyl aryl-Grignards.

Donor–Acceptor Cyclopropane Ring-Opening and Cyclization

Another synthetic route involves the use of donor–acceptor cyclopropanes that undergo ring-opening in the presence of amines and Lewis acids (e.g., nickel perchlorate) to form pyrrolidin-2-ones, which can be further converted to pyrrolidines:

  • The reaction proceeds via nucleophilic attack of amines on cyclopropane derivatives.
  • Subsequent cyclization and dealkoxycarbonylation steps yield the pyrrolidine core.
  • This method can be performed in one pot, improving efficiency and yield (up to 70-79% in some cases).
  • The process is sensitive to reaction conditions such as acid type, temperature, and catalyst loading.

Condensation and Reduction Strategies

In related pyrrolidine syntheses, condensation of ethyl pyruvate with substituted anilines or benzylamines in acidic media forms intermediates that can be reduced stereoselectively:

  • Acid-catalyzed hydrolysis of enamines yields ketolactams.
  • Condensation with chiral amines produces diastereomeric mixtures separable by chromatography.
  • Reduction with sodium cyanoborohydride favors the desired diastereomer.
  • This approach has been used to prepare fluorinated pyrrolidin-2-ones and related compounds with high stereochemical control.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Advantages Limitations
Asymmetric Michael Addition + Hydrogenation 1,1,1-Trifluoromethylketones, nitroolefins, organocatalyst, H2 High (not specified) Excellent diastereo- and enantioselectivity Rapid complexity, mild conditions Requires specialized catalysts
Grignard Reaction Bromotrifluoromethylbenzene, Mg, dry ether Not specified Not specified Scalable, safe with precautions Exothermic risk, sensitive reagents
Donor–Acceptor Cyclopropane Ring-Opening Cyclopropane derivatives, Ni(ClO4)2, amines, acetic acid 45-79 Moderate One-pot, good yields Sensitive to acid/base conditions
Condensation and Reduction Ethyl pyruvate, substituted amines, acid, NaCNBH3 60-85 High Stereoselective, chromatographic separation Multi-step, requires purification

Research Findings and Notes

  • The asymmetric Michael addition/hydrogenation method is currently the most stereoselective and efficient for preparing 2-trifluoromethyl pyrrolidines, including the target compound, enabling control over multiple stereocenters.
  • The Grignard approach is useful for introducing trifluoromethyl-substituted aryl groups but requires careful handling due to potential exothermic reactions.
  • Donor–acceptor cyclopropane ring-opening provides a versatile route to pyrrolidin-2-ones, which can be converted to pyrrolidines, with the advantage of one-pot synthesis and reasonable yields.
  • Condensation and reduction strategies allow for the preparation of fluorinated pyrrolidinones with high stereochemical purity, useful for further functionalization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.

    Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, though specific uses would require detailed pharmacological studies.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural analogs include:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Predicted logP
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine Pyrrolidinyl, 3-CF₃-phenyl, ethylamine C₁₃H₁₇F₃N₂ 270.29 ~2.5
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine hydrochloride Pyridin-3-yl, CF₃, ethylamine (hydrochloride) C₇H₈ClF₃N₂ 228.6 ~1.8*
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, propanol C₈H₁₁NOS 185.24 ~1.2

Notes:

  • The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs.
  • Pyrrolidinyl vs. smaller amines (e.g., methylamino in ’s compounds) may enhance membrane permeability due to reduced polarity .

Physicochemical Properties and Pharmacokinetic Profiles

  • Lipophilicity: The trifluoromethyl group elevates logP (~2.5) compared to non-fluorinated ethylamines (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, logP ~1.2) .

Q & A

Q. Key Challenges :

  • Stereoselectivity : The pyrrolidine ring and trifluoromethyl group introduce steric hindrance, complicating enantiomeric control.
  • Byproduct formation : Unreacted amines or over-alkylation products require rigorous purification (e.g., SFC or preparative HPLC) .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : The pyrrolidine protons (δ 2.5–3.5 ppm) and trifluoromethyl group (δ 7.6–8.1 ppm for aromatic protons) confirm substitution patterns .
    • ¹⁹F NMR : A singlet near δ -60 ppm verifies the CF₃ group .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities, while mass spectrometry (ESI+) confirms molecular ions (e.g., m/z 314.2 [M+H]⁺) .

Advanced Tip : Use Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) to resolve enantiomers, as described in similar amine syntheses .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Advanced Research Question
The CF₃ group is strongly electron-withdrawing , altering electron density distribution:

  • DFT Calculations : Studies on trifluoromethyl-substituted aromatics show reduced HOMO-LUMO gaps (~4.5 eV), increasing electrophilicity at the phenyl ring .
  • Reactivity Implications :
    • Enhanced susceptibility to nucleophilic aromatic substitution at the meta-position.
    • Stabilization of charge-transfer complexes in catalytic systems (e.g., Pd-mediated cross-coupling) .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects.
  • UV-Vis Spectroscopy : Monitor π→π* transitions shifted by CF₃ substitution .

What strategies are effective for enantiomeric resolution of this compound?

Advanced Research Question

  • Chiral SFC : Use columns like Chiralpak® IC with methanol/CO₂ gradients (30:70) at 40°C. This method achieves >99% enantiomeric excess (ee) for structurally similar amines .
  • Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., (R)-BINOL) during synthesis to bias stereochemistry .

Data Contradiction Note : While SFC is highly effective for small-scale resolution, scalability remains challenging. Alternative methods like enzymatic resolution (e.g., lipase-catalyzed acylations) may be explored .

How can computational methods predict the compound’s metabolic stability or ligand-receptor interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic sites (e.g., CYP3A4 oxidation of the pyrrolidine ring) .
  • Docking Studies : Use AutoDock Vina to assess binding affinities to receptors like serotonin transporters (SERT), leveraging the compound’s structural similarity to known psychoactive amines .

Validation : Compare computational predictions with in vitro microsomal stability assays or radioligand binding studies .

What methodologies address impurity profiling and quantification in this compound?

Basic Research Question

  • HPLC-DAD/ELSD : Quantify impurities (e.g., N-methyl byproducts) using calibration curves. Detection limits <0.1% are achievable .
  • GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents like THF) .

Advanced Approach : LC-QTOF-MS enables non-targeted impurity screening by matching fragmentation patterns to spectral libraries .

How does the compound’s solid-state structure affect its solubility and formulation in drug delivery systems?

Advanced Research Question

  • X-ray Crystallography : Determine crystal packing motifs. For example, trifluoromethyl groups often induce dense, hydrophobic packing, reducing aqueous solubility .
  • Amorphization : Use spray-drying or co-crystallization with polymers (e.g., PVP) to enhance bioavailability .

Contradiction Alert : While CF₃ groups typically reduce solubility, para-substituted analogs may exhibit improved solubility due to altered dipole moments .

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